molecular formula C22H27ClF3NO2 B1217754 Ethanamine, N,N-dimethyl-2-((2,2-dimethyl-4-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-1-benzopyran-7-yl)oxy)-, hydrochloride CAS No. 59257-24-8

Ethanamine, N,N-dimethyl-2-((2,2-dimethyl-4-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-1-benzopyran-7-yl)oxy)-, hydrochloride

Cat. No.: B1217754
CAS No.: 59257-24-8
M. Wt: 429.9 g/mol
InChI Key: RHPRTHYFROQWDJ-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-((2,2-dimethyl-4-(4-(trifluoromethyl)phenyl)-3,4-dihydro-2H-1-benzopyran-7-yl)oxy)-, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H27ClF3NO2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

59257-24-8

Molecular Formula

C22H27ClF3NO2

Molecular Weight

429.9 g/mol

IUPAC Name

2-[[2,2-dimethyl-4-[4-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C22H26F3NO2.ClH/c1-21(2)14-19(15-5-7-16(8-6-15)22(23,24)25)18-10-9-17(13-20(18)28-21)27-12-11-26(3)4;/h5-10,13,19H,11-12,14H2,1-4H3;1H

InChI Key

RHPRTHYFROQWDJ-UHFFFAOYSA-N

SMILES

CC1(CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(F)(F)F)C.Cl

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)C(F)(F)F)C.Cl

59257-24-8

Synonyms

2-((3,4-dihydro-2,2-dimethyl-4-(4-(trifluoromethyl)phenyl)-2H-1-benzopyran-7-yl)oxy)-N,N-dimethylethanamine
BRL 16657
BRL-16657

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Dimethylaminoethylchloride hydrochloride (1.5 g) was added to 2,2-dimethyl-4-(4-trifluoromethylphenylchroman-7-ol (1.0 g), potassium carbonate (4.0 g) and potassium iodide (1.5 g) in acetone (50 ml) and the mixture refluxed for 2 days. The mixture was filtered and the acetone was evaporated under reduced pressure. The resulting crude oil was chromatographed on alumina. Elution with ether:petrol (1:1) gave a clear oil which after dissolution in dry ether and passage of dry halogen chloride through the solution yielded the required chroman as the hydrochloride salt (0.35 g), m.p. 200°-203° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
4-trifluoromethylphenylchroman-7-ol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dimethylaminoethylchloride hydrochloride (1.5 g) was added to 2,2-dimethyl-4-(4-trifluoromethylphenylchroman-7-ol (1.0 g), potassium carbonate (4.0 g) and potassium iodide (1.5 g) in acetone (50 ml) and the mixture refluxed for 2 days. The mixture was filtered and the acetone was evaporated under reduced pressure. The resulting crude oil was chromatographed on alumina. Elution with ether:petrol (1:1) gave a clear oil which after dissolution in dry ether and passage of dry hydrogen chloride through the solution yielded the required chroman as the hydrochloride salt (0.35 g), m.p. 200°-203° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
4-trifluoromethylphenylchroman-7-ol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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